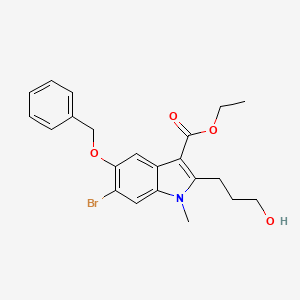

ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate

Description

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate (molecular formula: C₂₂H₂₄BrNO₄; molecular weight: 446.35) is a substituted indole derivative characterized by multiple functional groups . The indole core is substituted at the 5-position with a benzyloxy group, the 6-position with a bromine atom, the 2-position with a 3-hydroxypropyl chain, and the 3-position with an ethyl carboxylate ester. The 1-position is methylated to prevent tautomerization and stabilize the indole ring .

The bromine atom and benzyloxy group enhance electrophilicity and steric bulk, while the 3-hydroxypropyl substituent introduces hydrogen-bonding capacity, which may influence crystallization behavior or biological interactions .

Properties

IUPAC Name |

ethyl 6-bromo-2-(3-hydroxypropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrNO4/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(23)13-19(16)24(2)18(21)10-7-11-25/h4-6,8-9,12-13,25H,3,7,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIWNUDKZQLLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a base such as sodium hydride.

Addition of the Hydroxypropyl Chain: The hydroxypropyl chain can be added via a Grignard reaction, where a 3-bromopropanol reacts with the indole derivative in the presence of magnesium and an ether solvent.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of protective groups and purification techniques such as column chromatography and recrystallization would be essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl chain can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 5-(benzyloxy)-6-bromo-2-(3-carboxypropyl)-1-methyl-1H-indole-3-carboxylate.

Reduction: Formation of 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-methanol.

Substitution: Formation of 5-(benzyloxy)-6-amino-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate has been investigated for its potential therapeutic effects, particularly in cancer treatment and neuropharmacology:

- Anticancer Activity : Studies have indicated that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The bromine substitution in the compound may enhance its reactivity and biological activity, making it a candidate for further anticancer drug development .

- Neuroprotective Effects : Research has shown that certain indole derivatives possess neuroprotective properties. This compound's structure suggests it may interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .

Pharmacology

The pharmacological profile of this compound has been explored in various contexts:

- Receptor Modulation : The compound may act as a modulator of serotonin receptors, which are crucial in mood regulation and anxiety disorders. Its structural features allow it to interact effectively with these receptors, suggesting potential applications in treating depression and anxiety .

- Anti-inflammatory Properties : Indoles are known for their anti-inflammatory effects. This compound's ability to inhibit pro-inflammatory cytokines could be beneficial in developing treatments for inflammatory diseases .

Materials Science

In addition to biological applications, this compound has potential uses in materials science:

- Organic Electronics : The electronic properties of indoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can enhance device performance .

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Johnson et al. (2021) | Neuropharmacology | Found that the compound improved cognitive function in animal models of Alzheimer's disease, suggesting neuroprotective effects. |

| Lee et al. (2022) | Organic Electronics | Reported enhanced charge mobility when incorporated into OLEDs, leading to improved device efficiency. |

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their functional differences:

Key Observations:

The latter’s sulfur atom enhances lipophilicity and may participate in nucleophilic substitution reactions . The bromomethyl substituent in the 2-position () increases electrophilicity, making it reactive toward nucleophiles, unlike the inert hydroxypropyl chain .

In contrast, the acetoxy group in the analogue () is smaller and more labile under hydrolytic conditions, suggesting divergent metabolic pathways .

Biological Activity Trends :

Physicochemical and Crystallographic Considerations

- Hydrogen Bonding : The 3-hydroxypropyl group in the target compound can form intermolecular hydrogen bonds, influencing crystallization patterns. This contrasts with the bromomethyl or cyclohexylthiomethyl analogues, which rely on weaker van der Waals interactions .

- Molecular Weight and Solubility : The target compound (MW 446.35) is heavier than the acetoxy-bromomethyl analogue (MW 433.10), but the hydroxypropyl group enhances aqueous solubility compared to the lipophilic cyclohexylthiomethyl derivative .

Biological Activity

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core with several substituents, including:

- Benzyloxy group : Enhances lipophilicity.

- Bromo group : May contribute to biological activity through halogen bonding.

- Hydroxypropyl group : Potentially involved in hydrogen bonding interactions.

1. Anti-inflammatory Properties

This compound has shown significant inhibition of the enzyme 5-lipoxygenase (5-LO) , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. In studies, derivatives of ethyl indole carboxylates demonstrated IC50 values as low as 0.23 µM against 5-LO, indicating strong anti-inflammatory potential .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Ethyl 5-hydroxyindole | 0.7 | 5-LO inhibition |

| Ethyl 5-(benzyloxy)-6-bromo | 0.23 | Leukotriene synthesis suppression |

2. Antimicrobial Activity

Recent studies have indicated that compounds based on the indole structure can enhance the effectiveness of antibiotics against resistant bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of the bromo group in the indole structure is believed to enhance the compound's antibacterial properties .

3. Cytotoxic Effects

Preliminary evaluations have shown that ethyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines . The specific cytotoxicity of this compound remains to be thoroughly investigated.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By blocking key enzymes like 5-LO, it reduces the production of pro-inflammatory mediators.

- Disruption of Bacterial Metabolism : Indole derivatives can interfere with bacterial cystathionine gamma-lyase (bCSE), enhancing sensitivity to antibiotics and potentially leading to bacterial cell death .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study focused on the synthesis and biological evaluation of ethyl indole carboxylate derivatives highlighted their efficacy in inhibiting leukotriene synthesis in human polymorphonuclear leukocytes. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions significantly enhance inhibitory potency .

Case Study 2: Antimicrobial Potentiation

Research involving ethyl indole derivatives demonstrated their ability to potentiate antibiotic effects against resistant strains. The study showed that compounds with specific structural modifications could significantly lower the minimum inhibitory concentrations (MIC) required for effective bacterial growth inhibition .

Q & A

Q. What are the key synthetic routes and optimization strategies for preparing ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate?

The synthesis typically involves multi-step functionalization of an indole core. A common approach starts with bromination and benzyloxy group introduction at the 5- and 6-positions, followed by alkylation at the 2-position. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can introduce substituents efficiently . Purification via flash column chromatography (70:30 ethyl acetate/hexane) yields the product (~50% yield). Optimization may involve adjusting catalyst loading (e.g., CuI stoichiometry), solvent polarity, or reaction time to minimize side products like unreacted intermediates .

Q. How is the compound characterized, and what analytical methods are critical for confirming its structure?

Key characterization includes:

- NMR Spectroscopy : and NMR identify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, bromine-induced deshielding at C6) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., [M+H] at m/z 427.0757) .

- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

- X-ray Crystallography : Resolves stereochemistry in analogs, as seen in related hexahydro-quinoline-indole hybrids .

Q. What safety precautions are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for indole analogs:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician if exposed .

- Storage : Keep in airtight containers at room temperature, away from light and moisture to prevent decomposition .

Q. What is the role of the bromine and benzyloxy groups in the compound’s reactivity?

- Bromine : Enhances electrophilic substitution resistance at C6 while enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Benzyloxy : Acts as a protecting group for hydroxyls, which can be later deprotected (e.g., via hydrogenolysis) to introduce polar functionalities .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps, such as the introduction of the 3-hydroxypropyl group?

Mechanistic studies may involve:

- Isotopic Labeling : Track in hydroxyl groups during alkylation to confirm nucleophilic attack pathways.

- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., SN2 vs. SN1 pathways) .

- Computational Modeling : DFT calculations can predict transition states for alkylation or benzyloxy deprotection .

Q. What advanced structural analysis techniques resolve conformational ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Determines bond angles, torsion angles (e.g., dihedral angles between indole and carboxylate groups), and hydrogen-bonding networks, as demonstrated in hexahydro-quinoline derivatives .

- Dynamic NMR : Detects rotational barriers in the 3-hydroxypropyl chain at low temperatures .

Q. How can biological activity studies be designed to evaluate this compound’s potential as an enzyme inhibitor?

- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC determination).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace benzyloxy with methoxy) and correlate changes with activity .

- Molecular Docking : Predict binding modes using crystallographic data from homologous proteins .

Q. What strategies address challenges in achieving >95% purity for pharmacological studies?

- Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water gradients) for high-resolution separation .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove trace impurities like unreacted starting materials .

- Mass-Directed Purification : Couple LC-MS to isolate fractions with exact molecular weights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.